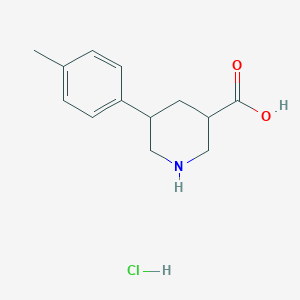

5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

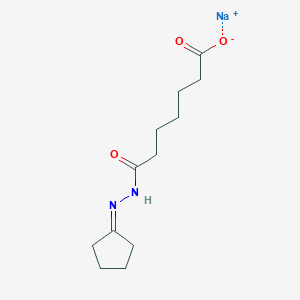

5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a compound with a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is a common structure in many pharmaceuticals and plays a significant role in drug design . This compound has a molecular weight of 255.74 .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine compounds has been a focus of modern organic chemistry due to their importance in the pharmaceutical industry . The synthesis often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed piperidine rings .Molecular Structure Analysis

The molecular structure of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride includes a piperidine ring, a carboxylic acid group, and a methylphenyl group . The InChI code for this compound is 1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H .Chemical Reactions Analysis

Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, can undergo various chemical reactions. One common reaction is the Knoevenagel condensation, which involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride include a molecular weight of 255.74 . It is a powder at room temperature .科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidine derivatives serve as crucial building blocks for constructing pharmaceutical agents. Their six-membered heterocyclic structure, containing one nitrogen atom and five carbon atoms, makes them versatile for drug development. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in drug discovery, where their structural diversity influences pharmacological activity .

Anticancer Agents

Innovative piperidine-based compounds have shown promise as potential anticancer agents. For instance, 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives demonstrated potent activity against cancer cell lines such as SGC-7901 and MGC-803 .

Antibacterial and Antifungal Properties

Researchers have explored piperidine derivatives for their antimicrobial effects. These compounds exhibit activity against bacteria and fungi, making them valuable in the fight against infections .

作用機序

While the specific mechanism of action for 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is not mentioned in the search results, piperidine derivatives are known to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

Piperidine derivatives, including 5-(4-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride, have been the focus of many recent studies due to their importance in drug design . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines , as well as exploring their potential therapeutic applications .

特性

IUPAC Name |

5-(4-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIPOZULDQPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CNC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)

![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2676145.png)

![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)

![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2676157.png)